(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-1-yl)butanamide
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Description
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-1-yl)butanamide is a useful research compound. Its molecular formula is C22H18N2O3S2 and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-1-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-1-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activities
Research has shown that derivatives of the naphthalene moiety combined with furanones exhibit promising antiviral activity against avian influenza virus (H5N1), highlighting the potential of these compounds in developing antiviral medications (Flefel et al., 2014).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives have demonstrated significant in vivo anticancer and antiangiogenic effects against mouse tumor models, suggesting a potential pathway for anticancer therapy. These compounds inhibited tumor growth, reduced ascites volume, and suppressed tumor-induced endothelial proliferation (Chandrappa et al., 2010).
Antimicrobial Activity
Naphthalene derivatives have been synthesized and evaluated for their antimicrobial activities, showing notable efficacy against various bacteria and fungi species. This indicates the potential of these compounds as foundational structures for new antimicrobial agents (Evren et al., 2020).
Synthesis and Reactivity
The compound's derivatives have been synthesized through various chemical reactions, including interactions with benzylamine, thionyl chloride, and thiourea, to produce a range of heterocyclic systems. These processes illustrate the compound's versatility in chemical synthesis and its potential to form the basis of numerous pharmacologically active compounds (Aleksandrov et al., 2017).
properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c25-20(23-18-10-3-7-15-6-1-2-9-17(15)18)11-4-12-24-21(26)19(29-22(24)28)14-16-8-5-13-27-16/h1-3,5-10,13-14H,4,11-12H2,(H,23,25)/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQXOGUORKNQPH-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCN3C(=O)C(=CC4=CC=CO4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(naphthalen-1-yl)butanamide |
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